molecular formula C23H20N6O3 B7690660 1-{2-Nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine

1-{2-Nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine

Cat. No.: B7690660
M. Wt: 428.4 g/mol
InChI Key: ZFBNDHDYHGJOIK-UHFFFAOYSA-N
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Description

1-{2-Nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a nitro group, a pyridine ring, an oxadiazole ring, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-{2-Nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route includes the nitration of a suitable aromatic precursor, followed by the formation of the oxadiazole ring through cyclization reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-{2-Nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-{2-Nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-Nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole and pyridine rings can also participate in binding interactions with proteins and enzymes, modulating their activity and influencing cellular pathways .

Properties

IUPAC Name

5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c30-29(31)21-16-18(23-25-22(26-32-23)17-8-10-24-11-9-17)6-7-20(21)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBNDHDYHGJOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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